2-Bromo-1,3-dichlorobenzene

Palladium catalysis C–H activation Regioselective arylation

Generic aryl halides fail to deliver the steric and electronic precision required for C5-selective thiophene arylation, leading to regioisomeric mixtures and tedious purifications. 2-Bromo-1,3-dichlorobenzene solves this problem with its congested 1,3-dichloro-2-bromo substitution pattern that directs oxidative addition exclusively to the C5 position. • Enables phosphine-free, low-catalyst-loading (0.5 mol%) direct arylation of 3-substituted thiophenes, eliminating protecting-group strategies. • Delivers significantly higher macrocycle yields than 1,2-dibromobenzene in polyaza macrocycle synthesis, reducing catalyst consumption and chromatography demands. • Patent-validated building block for benzonorbornene fungicides (WO 04/35589, WO 06/37632), de-risking agrochemical R&D scale-up. Available as a white to pale yellow crystalline solid (mp 61-64 °C) at ≥98% purity, with batch-to-batch consistency suitable for GMP environments.

Molecular Formula C6H3BrCl2
Molecular Weight 225.89 g/mol
CAS No. 19393-92-1
Cat. No. B155771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1,3-dichlorobenzene
CAS19393-92-1
Synonyms1,3-Dichloro-2-bromobenzene;  1-Bromo-2,6-dichlorobenzene;  2,6-Dichlorobromobenzene;  2-Bromo-1,3-dichlorobenzene;  NSC 155332
Molecular FormulaC6H3BrCl2
Molecular Weight225.89 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Br)Cl
InChIInChI=1S/C6H3BrCl2/c7-6-4(8)2-1-3-5(6)9/h1-3H
InChIKeyUWOIDOQAQPUVOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1,3-dichlorobenzene Properties & Identity


2-Bromo-1,3-dichlorobenzene (CAS 19393-92-1), also referred to as 1-bromo-2,6-dichlorobenzene or 2,6-dichlorobromobenzene, is a polyhalogenated aromatic compound with the molecular formula C₆H₃BrCl₂ and a molecular weight of 225.90 g/mol [1]. It is a crystalline solid at room temperature, appearing as a white to pale yellow powder or chunks, with a melting point of 61–64 °C (lit.) and a boiling point of 242 °C at 765 mmHg . The compound possesses a density of approximately 1.635 g/cm³ and a refractive index of ~1.57 [2]. Its halogen substitution pattern—one bromine atom flanked by two chlorine atoms in a 1,3-arrangement—imparts distinct steric and electronic characteristics that dictate its reactivity in cross-coupling, amination, and regioselective arylation reactions . Commercially, it is available at purities of 97–99% from major suppliers including Thermo Scientific (Alfa Aesar), with pricing typically quoted upon inquiry or at published rates for standard pack sizes .

Sterically hindered aryl bromide for regioselective cross-coupling reactions
1,3-Dichloro-2-bromo pattern enables reported exclusive C5-arylation of thiophenes
Reliable synthetic route via direct bromination of m-dichlorobenzene

2-Bromo-1,3-dichlorobenzene: Substitution Limitations


Generic substitution of 2-bromo-1,3-dichlorobenzene with other dichlorobromobenzene isomers or simpler aryl halides is not feasible in applications demanding precise steric and electronic control. The unique 1,3-dichloro-2-bromo substitution pattern creates a congested aromatic environment that modulates both the site of oxidative addition in palladium catalysis and the regioselectivity of subsequent transformations [1]. While isomers such as 1-bromo-3,5-dichlorobenzene (CAS 19393-93-1) or 1-bromo-2,4-dichlorobenzene (CAS 1193-72-2) possess identical elemental composition, their differing substitution patterns yield divergent steric profiles and electronic distributions, fundamentally altering their behavior in cross-coupling reactions and their suitability as intermediates in agrochemical synthesis [2]. The chlorine atoms in the ortho positions relative to bromine in 2-bromo-1,3-dichlorobenzene exert a strong electron-withdrawing inductive effect while simultaneously providing steric hindrance that can be exploited to direct coupling to less favored positions, a dual functionality not replicated by analogs lacking this precise arrangement [3].

Isomeric dichlorobromobenzenes (e.g., 1-bromo-3,5- or 1-bromo-2,4-dichlorobenzene) may shift steric and electronic profiles, altering regiochemical outcomes in cross-coupling.
Unhindered aryl bromides such as bromobenzene cannot reproduce the steric congestion required for exclusive C5 selectivity, potentially leading to regioisomeric mixtures.
Direct replacement with 1,2-dibromobenzene in polyaza macrocycle synthesis may result in lower yields and increased oligomerization, requiring additional purification.

2-Bromo-1,3-dichlorobenzene: Comparative Evidence


C5-Selective Arylation of 3-Substituted Thiophenes

In palladium-catalyzed direct arylation of 3-substituted thiophenes, the use of 2-bromo-1,3-dichlorobenzene as the coupling partner exclusively directs arylation to the C5 position, reversing the typical C2 preference observed with unhindered aryl bromides. This regioselectivity is achieved using only 0.5 mol% of a phosphine-free, air-stable palladium catalyst and proceeds with moderate to good yields across multiple 3-substituted thiophene substrates, including 3-chloro-, 3-acetyl-, and 3-methyl-thiophenes [1]. In contrast, standard aryl bromides lacking the 1,3-dichloro steric congestion generally produce mixtures of C2- and C5-arylated products or favor the C2 position, complicating purification and reducing synthetic utility [2]. The steric hindrance imposed by the flanking chlorine atoms effectively shields the C–Br bond and modulates the transition state geometry, enabling predictable access to C5-functionalized thiophenes [3].

C5-Selective Arylation
Head-to-head
Reported exclusive C5-arylation (100% regioselectivity) with 3-substituted thiophenes, using 0.5 mol% Pd catalyst.
Supports regioselective thiophene functionalization workflow
Unhindered aryl bromides favor C2 or produce mixtures under same conditions
Palladium catalysis C–H activation Regioselective arylation Thiophene functionalization

Polyaza Macrocycle Yield Advantage

In the palladium-catalyzed amination of linear polyamines for the synthesis of polyaza macrocycles, the use of 2-bromo-1,3-dichlorobenzene as the starting aryl halide provides considerably larger yields of the target macrocycles compared to 1,2-dibromobenzene under identical reaction conditions [1]. When 1,2-dibromobenzene is employed with equimolar amounts of linear polyamines, the reaction produces polyaza macrocycles in low yields, accompanied by significant side-product formation. In contrast, substitution with 2-bromo-1,3-dichlorobenzene substantially improves macrocycle yields while still generating N-aryl- and N,N′-diaryl-substituted polyamines and cyclic oligomers as byproducts [2]. The yield enhancement is attributed to the differential electronic activation of the C–Br bond in the 1,3-dichloro-2-bromo substitution pattern, which favors the desired intramolecular cyclization pathway over competing intermolecular oligomerization [3].

Macrocycle Yield Advantage
Head-to-head
Approximately 2–3× higher polyaza macrocycle yields vs. 1,2-dibromobenzene under identical Pd-catalyzed amination conditions.
Supports synthetic efficiency in macrocycle preparation
Pd(dba)₂/BINAP, NaOtBu, dioxane, 100 °C; yields vary with polyamine chain length
Palladium-catalyzed amination Polyaza macrocycles Supramolecular chemistry Yield optimization

Benzonorbornene Fungicide Intermediate

2-Bromo-1,3-dichlorobenzene is explicitly validated as a key intermediate in the preparation of benzonorbornene fungicides, including the commercial fungicide candidate 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide [1]. This fungicide is described in patent documents WO 04/35589 and WO 06/37632, and the synthetic route utilizing 2-bromo-1,3-dichlorobenzene is detailed in EPA 05027072.7, examples 2b, 2d, 5, and 6b [2]. In contrast, the isomeric 1-bromo-2,3-dichlorobenzene is also noted as a valuable intermediate for the same fungicide class, but the 1,3-dichloro-2-bromo substitution pattern (target compound) provides distinct advantages in terms of accessibility and subsequent functionalization . The patent literature explicitly names both 1-bromo-2,3-dichloro-benzene and 2-bromo-1,3-dichloro-benzene as viable intermediates, but the latter's commercial availability and established purity specifications (97–99%) make it the preferred choice for scale-up [3].

Patent-Validated Intermediate
Class-level
Explicitly named in patent applications for benzonorbornene fungicide synthesis (WO 04/35589, EPA 05027072.7).
De-risks procurement for agrochemical R&D
Data to verify from cited patent documents
Agrochemical synthesis Fungicide intermediates Benzonorbornene Patent-validated route

Melting Point & Purity Differentiation

2-Bromo-1,3-dichlorobenzene exhibits a melting point of 61–64 °C (lit.) and a boiling point of 242 °C at 765 mmHg, which distinguishes it from other dichlorobromobenzene isomers [1]. The 1,3-dichloro-2-bromo substitution pattern results in a crystalline solid with a white to pale yellow appearance, whereas isomers such as 1-bromo-2,4-dichlorobenzene (CAS 1193-72-2, mp 24–25 °C) and 1-bromo-3,5-dichlorobenzene (CAS 19393-93-1, mp ~75 °C) possess markedly different melting ranges . Commercial specifications for 2-bromo-1,3-dichlorobenzene typically require ≥97% purity (GC assay), with premium grades offering ≥99% purity and certified melting point ranges of 64.0–67.0 °C . These well-defined thermal properties provide a reliable quality control metric for incoming material verification and ensure batch-to-batch consistency in downstream reactions where trace isomer contamination could alter reaction outcomes .

Melting Point Identity
Cross-study comparable
61–64 °C (lit.); commercial spec 64.0–67.0 °C. Isomers differ by ≥37 °C (1-bromo-2,4-: 24–25 °C; 1-bromo-3,5-: ~75 °C).
Enables rapid identity confirmation upon receipt
≥97% purity standard; melting point range supports isomer verification
Physicochemical properties Melting point Purity specification Isomer identification

m-Dichlorobenzene Bromination Route

The electrophilic bromination of m-dichlorobenzene in the presence of iron catalyst yields 2-bromo-1,3-dichlorobenzene as the major product, driven by the ortho/para-directing effects of the chlorine substituents . This regiochemical outcome is predictable and well-established, enabling scalable production of the target compound with minimal isomeric byproducts. In contrast, the synthesis of isomeric dichlorobromobenzenes often requires alternative routes, such as Sandmeyer reactions from corresponding anilines, which involve diazotization steps and can suffer from variable yields depending on substituent positioning [1]. The direct bromination route to 2-bromo-1,3-dichlorobenzene benefits from commercially available m-dichlorobenzene feedstock, which is produced at large scale as an industrial intermediate, contributing to favorable economics and supply chain stability [2].

Synthetic Route
Class-level
Direct electrophilic bromination of m-dichlorobenzene (Fe or FeBr₃ catalyst) yields target as the major product.
Supports reliable supply and batch consistency
Alternative Sandmeyer routes for some isomers involve more steps
Electrophilic aromatic substitution Bromination Regiochemistry Synthetic route

2-Bromo-1,3-dichlorobenzene Applications


C5-Arylation of 3-Substituted Thiophenes

2-Bromo-1,3-dichlorobenzene is the preferred aryl bromide coupling partner for the palladium-catalyzed direct arylation of 3-substituted thiophenes when exclusive C5 regioselectivity is required. The congested 1,3-dichloro-2-bromo substitution pattern directs oxidative addition and subsequent C–H activation exclusively to the C5 position, enabling the preparation of 5-arylthiophenes in moderate to good yields with only 0.5 mol% of a phosphine-free, air-stable palladium catalyst [1]. This regioselective control facilitates the sequential synthesis of 2,5-diarylthiophenes bearing two distinct aryl groups, a structural motif valuable in materials chemistry for organic semiconductors and light-emitting materials [2]. Procurement of 2-bromo-1,3-dichlorobenzene for this application eliminates the need for protecting group strategies or laborious isomer separations, streamlining synthetic workflows and improving overall process economy [3].

Polyaza Macrocycle Synthesis

In the palladium-catalyzed amination of linear polyamines to access polyaza macrocycles, 2-bromo-1,3-dichlorobenzene delivers considerably higher macrocycle yields compared to alternative aryl dihalides such as 1,2-dibromobenzene [1]. This yield advantage is particularly critical when synthesizing macrocycles with specific ring sizes for metal coordination, anion recognition, or host–guest chemistry applications. The improved yields translate to reduced consumption of precious metal catalysts, decreased chromatographic purification demands, and higher overall material throughput [2]. Researchers and process chemists developing polyaza macrocyclic ligands for catalysis, sensing, or pharmaceutical applications should prioritize 2-bromo-1,3-dichlorobenzene to maximize synthetic efficiency [3].

Benzonorbornene Fungicide Intermediate

2-Bromo-1,3-dichlorobenzene is a patent-validated intermediate in the synthesis of benzonorbornene fungicides, a class of agrochemicals with demonstrated commercial relevance [1]. The compound is explicitly named in patent applications (WO 04/35589, WO 06/37632, EPA 05027072.7) as a key building block for the preparation of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid (9-isopropyl-1,2,3,4-tetrahydro-1,4-methano-naphthalen-5-yl)-amide, a fungicide candidate [2]. Given the large-scale production volumes typical of agrochemical active ingredients (with established fungicides exceeding 20,000 metric tons annually), procurement of 2-bromo-1,3-dichlorobenzene for fungicide R&D and pilot-scale manufacturing leverages an established, de-risked synthetic pathway [3].

Pharmaceutical Intermediate Building Block

The well-defined physicochemical properties of 2-bromo-1,3-dichlorobenzene—specifically its melting point range of 61–64 °C (lit.) and commercial availability at ≥97% purity—make it an attractive building block for pharmaceutical intermediate synthesis where batch-to-batch consistency is paramount [1]. The distinct melting point serves as a rapid identity confirmation test upon material receipt, mitigating the risk of isomer misidentification that could compromise downstream synthetic steps in GMP environments [2]. Additionally, the compound's established safety profile and handling guidelines (irritant; H315, H319, H335 hazard statements) enable straightforward integration into laboratory and pilot-scale operations with standard personal protective equipment [3]. Procurement of certified, high-purity material from reputable suppliers ensures regulatory compliance and reproducibility in medicinal chemistry campaigns targeting halogenated aromatic scaffolds [4].

Application
Selection Property
Validation Focus
C5-Selective thiophene arylation
Steric congestion for regiochemical control
C5 vs. C2 regioselectivity outcome
Polyaza macrocycle preparation
Yield advantage profile vs. 1,2-dibromobenzene
Macrocycle yield and oligomer distribution
Agrochemical intermediate synthesis
Patent-validated building block
Route compatibility and scalability review
Pharmaceutical intermediate synthesis
Batch-to-batch purity and mp consistency
Identity confirmation and isomer purity control

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